molecular formula C12H8I2Te2 B12533920 Benzene, 1,1'-ditellurobis[4-iodo- CAS No. 141918-58-3

Benzene, 1,1'-ditellurobis[4-iodo-

Cat. No.: B12533920
CAS No.: 141918-58-3
M. Wt: 661.2 g/mol
InChI Key: MRVDCDSQWKAKOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-ditellurobis[4-iodo- typically involves the reaction of tellurium tetrachloride with iodobenzene in the presence of a reducing agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

While there is limited information on the large-scale industrial production of Benzene, 1,1’-ditellurobis[4-iodo-, the methods used in laboratory synthesis can be adapted for industrial purposes. This would involve scaling up the reaction while ensuring proper handling of tellurium compounds, which can be toxic .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-ditellurobis[4-iodo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophiles like nitronium ion (NO2+), diazonium salts

Major Products Formed

Mechanism of Action

The mechanism of action of Benzene, 1,1’-ditellurobis[4-iodo- involves its interaction with molecular targets through its tellurium and iodine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include oxidative stress induction and disruption of cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-diselenobis[4-iodo-
  • Benzene, 1,1’-dithiobis[4-iodo-
  • Benzene, 1,1’-diplumbobis[4-iodo-

Uniqueness

Benzene, 1,1’-ditellurobis[4-iodo- is unique due to the presence of tellurium atoms, which impart distinct chemical and biological properties compared to its sulfur, selenium, and lead analogs.

Properties

CAS No.

141918-58-3

Molecular Formula

C12H8I2Te2

Molecular Weight

661.2 g/mol

IUPAC Name

1-iodo-4-[(4-iodophenyl)ditellanyl]benzene

InChI

InChI=1S/C12H8I2Te2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H

InChI Key

MRVDCDSQWKAKOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[Te][Te]C2=CC=C(C=C2)I)I

Origin of Product

United States

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